molecular formula C12H13IN2O B6628882 N-(1-cyanopropyl)-2-iodo-3-methylbenzamide

N-(1-cyanopropyl)-2-iodo-3-methylbenzamide

Cat. No.: B6628882
M. Wt: 328.15 g/mol
InChI Key: ZSRXTBDEGPWYRT-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-iodo-3-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with iodine, a cyanopropyl group, and a methyl group

Properties

IUPAC Name

N-(1-cyanopropyl)-2-iodo-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O/c1-3-9(7-14)15-12(16)10-6-4-5-8(2)11(10)13/h4-6,9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRXTBDEGPWYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC=CC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanopropyl)-2-iodo-3-methylbenzamide typically involves multi-step organic reactions. One common method starts with the iodination of 3-methylbenzoic acid, followed by the introduction of the cyanopropyl group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanopropyl)-2-iodo-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted benzamides.

Scientific Research Applications

N-(1-cyanopropyl)-2-iodo-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanopropyl)-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanopropyl)-3-methylbenzamide: Lacks the iodine atom, resulting in different reactivity and applications.

    2-iodo-3-methylbenzamide:

    N-(1-cyanopropyl)-2-iodobenzamide: Similar structure but without the methyl group, leading to variations in its behavior.

Uniqueness

N-(1-cyanopropyl)-2-iodo-3-methylbenzamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the iodine atom, cyanopropyl group, and methyl group allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industry.

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